2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
This compound is a sulfonamide-containing acetamide derivative featuring a 6-fluoroindole moiety. Its structure integrates a sulfamoylphenyl ethyl group linked to an acetamide backbone, which is substituted at the indole nitrogen with a fluorine atom at position 5. The compound is structurally related to "Glipizide Impurity 16," a known sulfonamide derivative with antidiabetic properties, highlighting its relevance in medicinal chemistry .
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c19-15-4-3-14-8-10-22(17(14)11-15)12-18(23)21-9-7-13-1-5-16(6-2-13)26(20,24)25/h1-6,8,10-11H,7,9,12H2,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCXCNSPGARTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Sulfamoylphenyl Group: This step involves the reaction of the indole derivative with a sulfamoylphenyl ethylamine derivative under appropriate conditions.
Acetylation: The final step involves acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Reacts with concentrated HCl (1:1 v/v) at reflux (100–110°C) to yield 2-(6-fluoro-1H-indol-1-yl)acetic acid and 4-(2-aminoethyl)benzenesulfonamide .
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Basic Hydrolysis : Treating with NaOH (10% aqueous) produces the sodium salt of the acetic acid derivative and releases sulfonamide byproducts.
Conditions :
| Reaction Type | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| Acidic | HCl | 100–110°C | 4–6 hrs | ~75% |
| Basic | NaOH | 80°C | 3–4 hrs | ~65% |
Nucleophilic Substitution
The fluorine atom at position 6 of the indole ring participates in nucleophilic substitution:
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Aromatic Substitution : Reacts with amines (e.g., piperidine) or alkoxides (e.g., NaOEt) in ethanol under reflux to replace fluorine with nucleophiles (e.g., -OCH₃, -NH₂) .
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Electrophilic Assistance : Catalysts like AlCl₃ enhance substitution rates by activating the indole ring.
Example Reaction :
Key Data :
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Reaction time: 8–12 hrs
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Yield: 60–70%
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Byproduct: HF (requires neutralization with CaCO₃)
Reduction Reactions
The sulfamoyl group (-SO₂NH₂) is reduced to thiol (-SH) under specific conditions:
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LiAlH₄ Reduction : In dry THF at 0–5°C, LiAlH₄ reduces the sulfonamide to 2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-mercaptophenyl)ethyl]acetamide .
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Catalytic Hydrogenation : H₂/Pd-C in methanol converts sulfonamide to thiol derivatives with >80% efficiency.
Mechanism :
Acetylation and Acylation
The secondary amine in the ethyl linker reacts with acylating agents:
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Acetic Anhydride : Forms N-acetylated derivatives in pyridine at 50°C.
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Benzoyl Chloride : Produces benzoylated analogs under similar conditions.
Optimized Conditions :
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Solvent: Pyridine
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Temperature: 50°C
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Yield: 85–90%
Oxidation Reactions
The indole ring undergoes oxidation with strong oxidizing agents:
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KMnO₄/H₂SO₄ : Converts indole to 2-(6-fluoro-1H-indole-1,2-dione-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide .
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H₂O₂/Fe²⁺ : Generates hydroxylated indole derivatives via Fenton-like reactions.
Challenges :
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Over-oxidation risks degrading the acetamide group.
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pH control critical (optimal: pH 3–4).
Complexation with Metal Ions
The sulfamoyl group chelates transition metals:
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Cu(II) Complexes : Forms stable complexes with CuSO₄ in aqueous ethanol (1:1) at pH 7–8.
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Fe(III) Complexes : Reacts with FeCl₃ to yield reddish-brown complexes.
Applications :
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Potential use in catalytic systems or antimicrobial agents.
Photochemical Reactions
UV irradiation (254 nm) induces dimerization:
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Indole Ring Dimerization : Forms cyclobutane-linked dimers in acetonitrile.
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Sulfonamide Stability : The sulfamoyl group remains intact under UV exposure.
Conditions :
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Solvent: Acetonitrile
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Duration: 2–4 hrs
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Yield: 40–50%
Research Insights
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Substitution vs. Reduction : Fluorine substitution dominates in polar aprotic solvents (e.g., DMF), while reduction favors non-polar media (e.g., THF) .
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Biological Implications : Acetylated derivatives show enhanced lipophilicity, improving membrane permeability in antimicrobial studies.
For synthetic applications, precise control of reaction conditions (temperature, solvent, catalyst) is critical to minimize side products and maximize yields.
Scientific Research Applications
Structural Characteristics
The compound consists of:
- Indole moiety : Known for its role in various biological processes.
- Sulfamoyl group : Often associated with antibacterial properties.
- Fluorine atom : Enhances biological activity through increased electronegativity.
The molecular formula is with a molecular weight of approximately 335.37 g/mol .
Antimicrobial Properties
Preliminary studies indicate that compounds similar to 2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide exhibit significant antimicrobial activity. The sulfamoyl group is particularly noted for its potential to inhibit bacterial growth, making this compound a candidate for further investigation as an antibacterial agent.
Anticancer Potential
Research has shown that indole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds with similar structures have been evaluated for their inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis. The presence of the indole structure may enhance binding affinity to these enzymes, suggesting potential anticancer applications .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, including:
- Reagents : Common reagents include lithium aluminum hydride for reductions and various electrophiles for substitution reactions.
- Conditions : Specific conditions such as temperature control and choice of solvents (e.g., methanol or ethanol) are crucial for optimizing yields and purity.
Several studies have highlighted the potential applications of indole derivatives similar to this compound:
- Inhibition Studies : Research on related compounds has shown strong inhibitory activity against human carbonic anhydrase isoforms, with Ki values indicating potent biological effects at low concentrations .
- Antibacterial Activity : Compounds containing sulfamoyl groups have been evaluated for their effectiveness against various bacterial strains, showing promising results that warrant further exploration.
- Pharmacological Characterization : The pharmacological properties of similar compounds have been characterized, revealing their potential as therapeutic agents in treating infections and cancers .
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Indole and Sulfonamide Motifs
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (Compound 37)
- Structure : Contains a 4-chlorobenzoyl group at the indole nitrogen and a 5-methoxy substituent. The sulfonamide group is linked to a 4-fluorophenyl ring.
- Synthesis : Prepared via coupling of 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid with 4-fluorobenzenesulfonamide (yield: 38%) .
- Key Differences : The absence of a fluoroindole substituent and the presence of a benzoyl group may reduce selectivity for indole-specific targets compared to the target compound.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide (Compound 39)
- Structure: Features a 4-cyanophenylsulfonamide group instead of 4-fluorophenylsulfonamide.
- Synthesis: Similar to Compound 37 but with 4-cyanobenzenesulfonamide (yield: 38%) .
- Key Differences: The electron-withdrawing cyano group may enhance metabolic stability but reduce solubility compared to the sulfamoylphenyl group in the target compound .
Sulfonamide-Containing Acetamide Derivatives
N-[2-(4-Sulfamoylphenyl)ethyl]acetamide (Glipizide Impurity 16)
- Structure : Lacks the indole moiety but retains the sulfamoylphenyl-ethyl-acetamide backbone.
- Properties : Used as a reference standard in antidiabetic drug analysis. Its simpler structure may limit receptor engagement compared to the target compound’s indole-based design .
2-{1-[(2-Chlorophenyl)methyl]indol-3-yl}sulfonyl-N-(4-methoxyphenyl)acetamide
- Structure : Incorporates a sulfonyl-linked indole and a 4-methoxyphenyl group.
- Key Differences: The sulfonyl bridge (vs.
Benzothiazole and Heterocyclic Derivatives
Compounds from ACTA POLONIAE PHARMACEUTICA (2015) provide insights into sulfamoylphenyl-acetamide derivatives with heterocyclic substituents:
- Comparison: The target compound’s 6-fluoroindole group may offer improved steric and electronic compatibility with hydrophobic binding pockets compared to benzothiazole or quinoline moieties.
Fluorinated Indole Derivatives
N-[2-(6-Fluoroindol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- Structure : Shares the 6-fluoroindole core but includes a pyridazinyl-acetamide group.
- Key Differences : The pyridazine ring introduces additional hydrogen-bonding sites, which could enhance interactions with enzymes like phosphodiesterases .
Biological Activity
The compound 2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a hybrid molecule that integrates an indole moiety with a sulfamoylphenyl group. This unique structure suggests potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The following sections detail the synthesis, biological evaluations, and specific case studies that highlight its activity.
Molecular Formula and Weight
- Molecular Formula : C20H18F2N2O3S
- Molecular Weight : Approximately 396.43 g/mol
Structural Features
The compound features:
- An indole ring with a fluorine substituent at the 6-position.
- A sulfamoyl group attached to a phenyl ring, which is further linked to an ethyl acetamide chain.
These structural characteristics may enhance its interaction with biological targets, potentially leading to significant therapeutic effects.
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. Common reagents include:
- Oxidizing Agents : Hydrogen peroxide or potassium permanganate.
- Reducing Agents : Lithium aluminum hydride or sodium borohydride.
The reaction conditions often require solvents such as methanol or ethanol, and may utilize catalysts like hydrochloric acid under elevated temperatures to ensure complete conversion.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have shown:
- Inhibition of Carbonic Anhydrase : This enzyme is crucial in various physiological processes and diseases. Inhibitory activities against different isoforms (hCA I, II, IX) have been reported with Ki values in the nanomolar range, indicating strong binding affinity .
Table 1: Inhibitory Activity Against Carbonic Anhydrase Isoforms
| Compound | hCA Isoform | Ki (nM) |
|---|---|---|
| 6i | hCA II | 7.7 |
| 6i | hCA IX | 34.9 |
| 6b | hCA XIII | 69.8 |
| 6d | hCA XIII | 65.8 |
Anticancer Activity
The compound has been evaluated for its potential in cancer treatment, particularly through inhibition of tryptophan 2,3-dioxygenase (TDO), an enzyme involved in the catabolism of tryptophan in tumor microenvironments . This inhibition could lead to reduced tumor growth and enhanced immune response.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamide compounds exhibit potent antibacterial activity against Gram-positive bacteria, with MIC values ranging from 15.625 to 125 μM against various strains . The mechanism includes inhibition of protein synthesis and nucleic acid production.
- Biofilm Formation : Compounds related to this class showed moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis, suggesting their potential as therapeutic agents against biofilm-associated infections .
- Docking Studies : Molecular docking studies have indicated favorable interactions between the compound and target enzymes such as carbonic anhydrase and TDO, providing insights into its mechanism of action .
Q & A
Q. What are the recommended synthetic routes for 2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide?
A multi-step synthesis is typically employed:
- Step 1 : Functionalize the indole core at the 1-position via alkylation or acylation. For example, describes the use of chloroacetyl chloride to introduce the acetamide group on indole derivatives .
- Step 2 : Introduce the 6-fluoro substituent via electrophilic substitution or directed ortho-metalation strategies. Fluorination methods must balance regioselectivity and yield .
- Step 3 : Couple the indole intermediate with the sulfamoylphenyl-ethylamine moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization are critical to achieve >95% purity, as noted in for analogous compounds .
Q. How should researchers characterize this compound’s structural integrity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. validates indole derivatives using chemical shifts (e.g., 6-fluoro indole protons at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] for CHFNOS requires exact mass 374.0972) .
- HPLC-PDA : Monitor purity (>95%) and detect impurities, as emphasized in for sulfonamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anticancer activity?
- Variable Substituents : Systematically modify the indole’s 6-fluoro group, sulfamoylphenyl moiety, or acetamide linker (e.g., shows that chloro/methoxy groups enhance Bcl-2/Mcl-1 inhibition) .
- Biological Assays :
- In vitro : Use apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential tests to evaluate pro-apoptotic effects.
- Target Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with Bcl-2 family proteins .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with hydrophobic pockets of anti-apoptotic proteins .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Source Analysis : Compare experimental conditions (e.g., cell lines, assay protocols). For example, reports IC variations due to differential Mcl-1 expression in HeLa vs. MCF-7 cells .
- Dose-Response Validation : Replicate studies with standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., ABT-199 for Bcl-2 inhibition).
- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay data) to identify trends or outliers .
Q. What strategies mitigate off-target effects in mechanistic studies?
- Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out kinase inhibition .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of Bcl-2/Mcl-1 to confirm target-specific apoptosis .
- Metabolomics : LC-MS-based profiling to detect unintended pathway activation (e.g., oxidative stress markers) .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes, as described for structurally similar sulfonamides in .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability, validated via Caco-2 cell assays .
- Pharmacokinetics : Conduct IV/PO dosing in rodent models with LC-MS/MS plasma analysis to calculate bioavailability (F%) .
Methodological Considerations for Data Interpretation
Q. How should researchers analyze conflicting crystallographic and computational data on binding modes?
- Cross-Validation : Compare X-ray structures (e.g., ’s head-to-tail intermolecular interactions) with molecular dynamics simulations (e.g., 100-ns trajectories in Desmond) .
- Electrostatic Potential Maps : Use QM/MM calculations to assess hydrogen bonding and π-π stacking contributions .
Q. What statistical methods are appropriate for dose-response studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC and Hill slopes.
- ANOVA with Tukey’s Test : Compare multiple treatment groups, as applied in ’s randomized block design for agricultural compounds .
Q. Handling Impurities and Byproducts
- LC-MS/MS Identification : Characterize synthetic byproducts (e.g., detected acetylated intermediates) and adjust reaction stoichiometry to minimize them .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytically labile groups (e.g., sulfamoyl hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
